3-Bromo-5-methylimidazo[1,2-A]pyrazine
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Overview
Description
3-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C7H6BrN3 It is a derivative of imidazo[1,2-A]pyrazine, characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position of the imidazo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylimidazo[1,2-A]pyrazine typically involves the bromination of 5-methylimidazo[1,2-A]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents.
Major Products Formed
Substituted Imidazo[1,2-A]pyrazines: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions with various boronic acids.
Scientific Research Applications
3-Bromo-5-methylimidazo[1,2-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylimidazo[1,2-A]pyrazine is not extensively detailed in the literature. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo ring structure may facilitate binding to active sites, thereby modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyrazine: The parent compound without the bromine and methyl substitutions.
3-Bromoimidazo[1,2-A]pyrazine: Lacks the methyl group at the 5th position.
5-Methylimidazo[1,2-A]pyrazine: Lacks the bromine atom at the 3rd position.
Uniqueness
3-Bromo-5-methylimidazo[1,2-A]pyrazine is unique due to the combined presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
3-bromo-5-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBZADNSXSRZFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=NC=C(N12)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857133 |
Source
|
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-68-8 |
Source
|
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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